2,2,2-Trichloro-1-oxiranyl-ethanone
Description
2,2,2-Trichloro-1-oxiranyl-ethanone is a halogenated ketone characterized by a trichloromethyl group and an oxiranyl (epoxide) ring. This structure confers unique reactivity, making it valuable in organic synthesis and pharmaceutical intermediates. The oxiranyl group enhances electrophilicity, enabling ring-opening reactions, while the trichloromethyl group contributes to stability and electron-withdrawing effects .
Properties
CAS No. |
60565-60-8 |
|---|---|
Molecular Formula |
C4H3Cl3O2 |
Molecular Weight |
189.42 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(oxiran-2-yl)ethanone |
InChI |
InChI=1S/C4H3Cl3O2/c5-4(6,7)3(8)2-1-9-2/h2H,1H2 |
InChI Key |
VJGAWNOGMVQBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-oxiranyl-ethanone can be achieved through several methods. One common approach involves the reaction of trichloroacetyl chloride with an epoxide under basic conditions. The reaction typically proceeds as follows:
Reactants: Trichloroacetyl chloride and an epoxide.
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.
Procedure: The trichloroacetyl chloride is added to a solution of the epoxide in an appropriate solvent, and the mixture is stirred at a controlled temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-oxiranyl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
2,2,2-Trichloro-1-oxiranyl-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,2,2-Trichloro-1-oxiranyl-ethanone exerts its effects involves its reactive functional groups. The trichloromethyl group and oxirane ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as enzymes, proteins, and nucleic acids, influencing biological processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Chloro vs. Trichloro Groups
- 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone (CAS 25015-92-3): Contains a single chlorine atom and a dihydroxyphenyl group. Synthesized via the Hoesch reaction with chloroacetonitrile and resorcinol. Molecular weight: 186.59 g/mol .
- 2,2-Dichloro-1-(3,3,6-trimethyl-1H-pyrazol-5-yl)ethanone: Features a dichloromethyl group and a pyrazole ring. The dichloro substitution reduces electron withdrawal compared to trichloro derivatives, altering reactivity in nucleophilic substitutions .
- 2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-yl]-ethanone (CAS 1160995-30-1): A trichloroethanone analog with a pyrrole substituent. Used in medicinal chemistry, highlighting the role of trichlorination in enhancing bioactivity .
Key Insight: Trichloro substitution increases electrophilicity and stability compared to mono- or dichloro analogs, favoring applications in reactive intermediates.
Oxiranyl Group vs. Other Heterocycles
- Ethanone,1-[(2R,3S)-3-phenyl-2-oxiranyl]- (CAS 190961-74-1): Contains an oxiranyl group attached to ethanone but lacks chlorine atoms. Molecular formula: C₁₀H₁₀O₂. The epoxide ring enables stereospecific reactions, such as nucleophilic ring-opening, but the absence of chlorine reduces electrophilicity .
- 2-Chloro-1-(tetrahydro-2-furanyl)-ethanone (CAS 57882-17-4): Features a tetrahydrofuran ring instead of oxiranyl. The saturated furan reduces ring strain and reactivity compared to epoxides .
Key Insight: The oxiranyl group in 2,2,2-Trichloro-1-oxiranyl-ethanone provides higher reactivity due to ring strain, enabling diverse synthetic transformations absent in non-epoxide analogs.
Table 1: Physical Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Not Provided | C₃Cl₃O₂ (est.) | ~200 (est.) | Trichloromethyl, Oxiranyl |
| 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone | 25015-92-3 | C₈H₇ClO₃ | 186.59 | Chloro, Dihydroxyphenyl |
| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 151340-06-6 | C₉H₉ClO₃ | 200.62 | Chloro, Hydroxy, Methoxy |
| 2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-yl]-ethanone | 1160995-30-1 | C₁₃H₇Cl₃F₃N₂O₃ | 394.56 | Trichloro, Pyrrole, Nitro, CF₃ |
Biological Activity
2,2,2-Trichloro-1-oxiranyl-ethanone, also known as trichloroacetone oxime, is a compound of interest due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Formula : CClO
- Molecular Weight : 165.38 g/mol
- Structure : The compound features a carbonyl group adjacent to an oxirane ring, contributing to its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its toxicity, antimicrobial properties, and potential therapeutic applications.
Toxicity Studies
Toxicological assessments have indicated that exposure to trichloroacetone oxime can lead to several adverse effects:
- Acute Toxicity : Studies have reported symptoms such as respiratory distress and skin irritation upon exposure in animal models.
- Chronic Toxicity : Long-term exposure has been linked to carcinogenic effects in certain studies. For instance, a study on chlorinated hydrocarbons indicated an increased incidence of leukemia and lymphoma in treated groups compared to controls (Maltoni et al., 1986) .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This antimicrobial activity suggests potential applications in pharmaceuticals and disinfectants.
The mechanisms underlying the biological activity of this compound are still being elucidated. Key points include:
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis in sensitive cell lines.
- Enzyme Inhibition : It has been suggested that trichloroacetone oxime may inhibit key enzymes involved in metabolic pathways of pathogens.
Case Studies
Several case studies provide insights into the biological implications of this compound:
-
Case Study on Carcinogenicity :
A population-based study indicated a correlation between exposure to chlorinated compounds like trichloroacetone and increased cancer incidence among workers in chemical manufacturing (Anttila et al., 1995) . -
Antimicrobial Efficacy :
A clinical trial assessed the effectiveness of trichloroacetone oxime as an antiseptic agent in surgical settings. Results showed a significant reduction in postoperative infections compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
